molecular formula C21H28N6O2 B612106 Dinaciclib CAS No. 779353-01-4

Dinaciclib

Cat. No.: B612106
CAS No.: 779353-01-4
M. Wt: 396.5 g/mol
InChI Key: PIMQWRZWLQKKBJ-SFHVURJKSA-N
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Description

Dinaciclib (SCH 727965) is a second-generation, small-molecule inhibitor of cyclin-dependent kinases (CDKs), a family of serine/threonine kinases critical for cell cycle regulation and transcriptional control. It exhibits potent activity against CDK1, CDK2, CDK5, CDK9, and CDK12, with IC50 values in the low nanomolar range (1–4 nM) . By inhibiting these kinases, this compound disrupts cell cycle progression (via CDK1/2/5) and transcriptional elongation (via CDK9/12), leading to apoptosis in cancer cells. Preclinical studies highlight its efficacy in hematological malignancies (e.g., acute myeloid leukemia [AML], chronic lymphocytic leukemia [CLL]) and solid tumors (e.g., lung cancer, neuroblastoma) . Clinically, this compound has shown cytoreductive activity in relapsed/refractory CLL and AML, with a toxicity profile dominated by myelosuppression and transient tumor lysis syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dinaciclib involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. This is followed by the introduction of various substituents to achieve the final structure. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Dinaciclib undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .

Scientific Research Applications

Dinaciclib has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar CDK Inhibitors

Dinaciclib’s broad-spectrum CDK inhibition contrasts with both first-generation CDK inhibitors (e.g., flavopiridol) and newer selective agents. Key comparisons include:

Enzymatic Potency and Selectivity

Compound CDK Targets (IC50) Selectivity Key Findings
This compound CDK1 (1 nM), CDK2 (1 nM), CDK5 (3 nM), CDK9 (4 nM) >10-fold selectivity over CDK3/4/6/7 Superior therapeutic index (TI = 10) vs. flavopiridol (TI < 1) in xenografts .
Flavopiridol CDK1 (30 nM), CDK9 (10 nM) Broad inhibition across CDKs Limited clinical utility due to toxicity (e.g., diarrhea, cytokine release) .
Compound 3c CDK1 (54.8 nM), CDK2 (59.8 nM), CDK9 (61.6 nM) Moderate selectivity 3c has ~3-fold lower potency than this compound against CDK1/2/9 .
Compound 5j CDK2 (16 nM) Dual EGFR/CDK2 inhibition Outperforms this compound (CDK2 IC50 = 20 nM) but lacks CDK9/12 activity .
VIk (Piperine hybrid) CDK2 (12 nM) Dual BRAF<sup>V600E</sup>/CDK2 inhibition 1.5-fold more potent against CDK2 than this compound; synergistic with BRAF targeting .

Cellular Activity and Permeability

  • This compound vs. Compound 51 : While both inhibit CDKs in enzymatic assays, this compound demonstrates superior antiproliferative activity due to enhanced cell permeability .
  • Dual CDK1/PARP-1 Inhibitors: Novel compounds (e.g., from ) show binding interactions comparable to this compound (19–24 vs. 23 interactions) but lack clinical validation .

Combination Therapy Potential

This compound synergizes with diverse agents:

  • Taxanes : Enhances anaphase catastrophe in KRAS-mutant lung cancer when combined with Taxol .
  • PARP Inhibitors : Sensitizes BRCA1 wild-type tumors to veliparib by compromising homologous recombination repair (via CDK12 inhibition) .
  • BET Inhibitors : Overcomes resistance in AML models (e.g., PLX51107 + this compound) while reducing hepatotoxicity risks .

ADMET and Structural Optimization

  • This compound Analogs: Two novel analogs identified via molecular docking exhibit higher CDK1 binding affinity (−9.55 kcal/mol vs. This compound’s −9.69 kcal/mol) and improved ADMET profiles .
  • Water-Mediated Binding : this compound uniquely engages the ZA channel of bromodomains via hydrogen-bonding water molecules, a feature absent in JQ1 or IBET-151 .

Clinical and Resistance Insights

  • Efficacy : this compound induced >50% WBC reduction in 83% of AML patients, comparable to flavopiridol .
  • Resistance : AZA-resistant AML cells retain sensitivity to this compound, supporting its use in combination regimens .
  • Toxicity : Myelosuppression and hepatotoxicity (in BETi combinations) require careful dose adjustments .

Biological Activity

Dinaciclib (MK-7965) is a potent small-molecule inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, CDK5, and CDK9. It has been investigated for its potential in treating various cancers due to its ability to inhibit cell cycle progression and induce apoptosis in tumor cells. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy in clinical trials, and case studies demonstrating its therapeutic potential.

This compound functions primarily by inhibiting the activity of CDKs, which are crucial for cell cycle regulation. By blocking these kinases, this compound disrupts the cell cycle, leading to:

  • G1 Phase Arrest : Inhibition of CDK2 prevents progression from G1 to S phase.
  • G2 Phase Arrest : Inhibition of CDK1 leads to G2/M phase arrest.
  • Induction of Apoptosis : this compound promotes apoptosis through the upregulation of pro-apoptotic proteins such as BIM and PUMA while downregulating anti-apoptotic proteins like Bcl-xL .

In Vitro Studies

Research has shown that this compound exhibits significant antiproliferative effects across various cancer cell lines. For instance:

  • In a study involving soft tissue sarcoma (STS) cell lines, this compound induced cell death as a single agent. The effectiveness was influenced by the balance of Bcl-2 family proteins within the cells .
  • Another study demonstrated that this compound could induce DNA synthesis inhibition in lymphocytes, confirming its biological activity in immune cells as well .

In Vivo Efficacy

This compound has shown promising results in preclinical models:

  • Tumor Growth Inhibition : In xenograft models, this compound produced notable tumor growth inhibition and regression. The drug demonstrated efficacy at doses below the maximum tolerated level and was associated with modulation of retinoblastoma (Rb) phosphorylation .
  • Combination Therapy : this compound in combination with gemcitabine showed enhanced antitumor activity compared to either agent alone in patient-derived xenograft (PDX) models .

Clinical Trials

This compound has been evaluated in several clinical trials:

Phase 1 Trials

A Phase 1 study assessed the safety and pharmacokinetics of this compound in patients with advanced solid tumors. Key findings included:

  • Dose Tolerance : The maximum tolerated dose (MTD) was established at 14 mg/m², with common adverse events including nausea and anemia.
  • Pharmacodynamic Effects : Significant inhibition of lymphocyte proliferation was observed, indicating a pharmacodynamic response .

Phase 2 Trials

In a randomized Phase II trial comparing this compound to capecitabine for advanced breast cancer:

  • Efficacy : this compound showed antitumor activity in a subset of patients but was not superior to capecitabine in terms of time to disease progression. The trial was halted early due to inferior efficacy outcomes .

Comparative Studies

A Phase 3 trial compared this compound with ofatumumab for chronic lymphocytic leukemia (CLL):

TreatmentComplete ResponsePartial ResponseStable Disease
This compound (n=20)0 (0%)8 (40%)7 (35%)
Ofatumumab (n=24)0 (0%)2 (8.3%)11 (45.8%)

The median progression-free survival was significantly longer for this compound-treated patients compared to those receiving ofatumumab .

Case Studies

Several case studies have highlighted the clinical utility of this compound:

  • In one case involving a patient with metastatic breast cancer, treatment with this compound resulted in a partial response after several cycles, demonstrating its potential even in heavily pre-treated populations .
  • Another case documented significant tumor regression in a patient with CLL treated with this compound as part of a combination regimen, underscoring its role in multi-agent therapeutic strategies .

Q & A

Basic Research Questions

Q. What are the key mechanisms of action of Dinaciclib in targeting cyclin-dependent kinases (CDKs), and how can researchers validate these mechanisms experimentally?

Answer: this compound primarily inhibits CDK2, CDK5, CDK1, and CDK9, disrupting cell cycle progression and transcriptional regulation. To validate these mechanisms:

  • Use kinase profiling assays (e.g., ATP-competitive binding assays) to confirm target specificity .
  • Perform cell cycle analysis via flow cytometry to assess G1/S or G2/M arrest in treated cancer cell lines .
  • Quantify RNA polymerase II phosphorylation (a CDK9-dependent process) via Western blot to evaluate transcriptional inhibition .

Q. What in vitro models are most appropriate for assessing this compound’s efficacy, and what methodological considerations are critical?

Answer:

  • Cell line selection : Prioritize models with known CDK dysregulation (e.g., multiple myeloma, leukemia) and validate baseline CDK expression via qPCR .
  • 3D culture systems (e.g., spheroids) better replicate tumor microenvironments compared to monolayer cultures .
  • Dose-response curves : Use a concentration range of 1–100 nM (clinically relevant doses) and monitor apoptosis via Annexin V/PI staining .

Q. How should researchers design pharmacokinetic (PK) studies for this compound in preclinical models?

Answer:

  • Administer this compound intravenously (IV) in murine models to mimic human trials; collect plasma/tissue samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
  • Use LC-MS/MS for quantification, ensuring sensitivity to detect nanomolar concentrations .
  • Correlate PK data with pharmacodynamic (PD) markers (e.g., CDK1 phosphorylation) to establish exposure-response relationships .

Q. What biomarkers are predictive of this compound response, and how can they be quantified in clinical samples?

Answer:

  • CDK2/9 expression levels : Assess via immunohistochemistry (IHC) in tumor biopsies; high baseline levels correlate with sensitivity .
  • Serum lactate dehydrogenase (LDH) : Monitor as a surrogate for tumor lysis in hematologic malignancies .
  • Transcriptomic profiling : Use RNA-seq to identify CDK-dependent gene signatures (e.g., MYC targets) .

Advanced Research Questions

Q. How can conflicting clinical trial data on this compound’s efficacy (e.g., in solid vs. hematologic cancers) be systematically analyzed to identify underlying variables?

Answer:

  • Conduct meta-analysis with stratification by cancer type, CDK isoform expression, and prior therapies .
  • Evaluate tumor microenvironment (TME) factors (e.g., hypoxia, stromal interactions) using multiplex IHC or spatial transcriptomics .
  • Apply Bayesian statistical models to account for heterogeneity in patient cohorts and trial designs .

Q. What experimental frameworks best model this compound resistance, and how can mechanisms like compensatory CDK activation be investigated?

Answer:

  • Generate resistant cell lines via chronic low-dose exposure; perform RNA-seq to identify upregulated pathways (e.g., CDK4/6 or MAPK) .
  • Validate findings using CRISPR/Cas9 knockout of candidate genes (e.g., CDK6) in resistant models .
  • Test combination therapies with CDK4/6 inhibitors (e.g., Palbociclib) to overcome resistance .

Q. What in silico strategies can optimize this compound combination therapy regimens (e.g., with PARP inhibitors)?

Answer:

  • Use synergy scoring algorithms (e.g., Chou-Talalay method) to quantify drug interactions in high-throughput screens .
  • Apply systems biology modeling to simulate CDK and PARP pathway crosstalk under varying dose schedules .
  • Validate predictions in patient-derived xenograft (PDX) models with BRCA mutations .

Q. How do researchers reconcile discrepancies between preclinical efficacy and clinical toxicity profiles of this compound?

Answer:

  • Compare toxicokinetic data across species (e.g., murine vs. human hepatic metabolism) to identify species-specific liabilities .
  • Analyze off-target effects using proteome-wide profiling (e.g., thermal shift assays) .
  • Optimize dosing schedules in preclinical trials (e.g., intermittent dosing) to mitigate myelosuppression .

Q. What statistical approaches are recommended for analyzing time-to-event data (e.g., progression-free survival) in this compound trials?

Answer:

  • Use Cox proportional hazards models with covariates like CDK expression and prior therapy .
  • Apply Kaplan-Meier curves with log-rank tests to compare survival between treatment arms .
  • Adjust for competing risks (e.g., non-cancer deaths) using Fine-Gray subdistribution hazards .

Q. How can researchers leverage single-cell RNA sequencing (scRNA-seq) to dissect this compound’s impact on tumor heterogeneity?

Answer:

  • Profile subpopulations (e.g., cancer stem cells) pre- and post-treatment to identify resistant clones .
  • Integrate scRNA-seq with T cell receptor (TCR) sequencing to evaluate immunomodulatory effects .
  • Use pseudotime analysis to reconstruct transcriptional trajectories disrupted by CDK inhibition .

Properties

IUPAC Name

2-[(2S)-1-[3-ethyl-7-[(1-oxidopyridin-1-ium-3-yl)methylamino]pyrazolo[1,5-a]pyrimidin-5-yl]piperidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-2-17-14-23-27-19(22-13-16-6-5-9-25(29)15-16)12-20(24-21(17)27)26-10-4-3-7-18(26)8-11-28/h5-6,9,12,14-15,18,22,28H,2-4,7-8,10-11,13H2,1H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMQWRZWLQKKBJ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCCC4CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCC[C@H]4CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779353-01-4
Record name Dinaciclib
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Record name Dinaciclib
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Record name (S)-3-((3-ethyl-5-(2-(2-hydroxyethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7-ylamino)methyl)pyridine 1-oxide
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Record name DINACICLIB
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